molecular formula C26H23ClN4O2S B11219033 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219033
M. Wt: 491.0 g/mol
InChI Key: RFBOYBAUGVMUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core modified with distinct substituents:

  • Position 7: A 4-phenylpiperazine-1-carbonyl moiety, which introduces hydrogen-bonding capability and conformational flexibility.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions. Below, we compare this compound with structurally related quinazolinone derivatives to elucidate substituent effects on properties and activity.

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2,(H,28,34)

InChI Key

RFBOYBAUGVMUSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction using 4-phenylpiperazine.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction using appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (-S-) group in the quinazolinone scaffold is reactive toward nucleophiles. Key reactions include:

Reaction Type Reactants/Conditions Products/Applications Notes
Thiol-disulfide exchangeAliphatic thiols (e.g., mercaptoethanol) in basic mediaThioether derivatives with modified solubilityEnhances bioavailability for pharmacological studies.
Amine substitutionPrimary amines (e.g., methylamine) under refluxAmine-linked derivatives for receptor binding studiesUsed to explore structure-activity relationships (SAR) in drug design.

Oxidation and Reduction Reactions

The sulfanylidene group undergoes redox transformations:

Reaction Type Conditions Products Biological Implications
OxidationH2_2O2_2 or mCPBA in DCMSulfoxide or sulfone derivativesIncreased polarity improves CNS permeability.
ReductionNaBH4_4 or LiAlH4_4 in THFThiol derivativesPotential prodrug activation pathways.

Piperazine Functionalization

The 4-phenylpiperazine moiety undergoes alkylation and acylation:

Reaction Type Reagents Products Applications
AlkylationAlkyl halides (e.g., methyl iodide)N-alkylated piperazine derivativesModulates receptor selectivity (e.g., serotonin vs. dopamine receptors).
AcylationAcetyl chloride in pyridineAcetylated piperazine derivativesEnhances metabolic stability in pharmacokinetic studies.

Quinazolinone Ring Modifications

The quinazolinone core participates in electrophilic aromatic substitution (EAS):

Reaction Type Conditions Position Modified Outcome
NitrationHNO3_3/H2_2SO4_4 at 0°CC-6 or C-8 positionsIntroduces nitro groups for further reduction to amines .
HalogenationBr2_2 in acetic acidC-5 positionBrominated analogs show enhanced antitumor activity .

Cycloaddition and Cross-Coupling Reactions

The compound’s unsaturated bonds enable catalytic cross-coupling:

Reaction Type Catalyst/Reagents Products Utility
Suzuki-Miyaura couplingPd(PPh3_3)4_4, aryl boronic acidBiaryl derivatives at the quinazolinone C-3 positionExpands structural diversity for high-throughput screening .
Huisgen cycloadditionCu(I), azidesTriazole-linked conjugatesFacilitates click chemistry for targeted drug delivery systems.

Hydrolysis and Degradation Pathways

Stability under hydrolytic conditions:

Condition Products Degradation Mechanism
Acidic (HCl, 60°C)Cleavage of piperazine-carbonyl bondForms 4-chlorobenzyl alcohol and quinazolinone fragments.
Basic (NaOH, reflux)Hydrolysis of sulfanylidene to thiolateGenerates water-soluble intermediates for analytical studies.

Mechanistic Insights

  • Sulfanylidene Reactivity : The thiocarbonyl group acts as a soft nucleophile, facilitating reactions with electrophiles like alkyl halides.

  • Piperazine Dynamics : The phenylpiperazine group adopts a chair conformation, optimizing interactions with biological targets during alkylation/acylation.

  • Quinazolinone Aromaticity : Electron-withdrawing substituents (e.g., Cl) direct EAS to specific positions, altering pharmacological profiles .

Synthetic Pathways

Key steps in the compound’s synthesis include:

Step Reagents/Conditions Intermediate
1Anthranilic acid + 4-chlorobenzyl chlorideN-substituted anthranilamide
2Cyclization with CS2_2/KOH2-Sulfanylidene quinazolinone core
3Piperazine coupling via EDC/HOBtFinal product after purification by chromatography.

Comparative Reactivity with Analogues

Compound Key Reaction Differences
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-quinazolin-4-oneReduced piperazine reactivity due to steric hindrance from methyl group.
7-(4-benzylpiperazine-1-carbonyl) derivativesEnhanced alkylation rates at the benzyl-substituted piperazine.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that quinazoline derivatives possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this one have demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Activity : Quinazolines have been investigated for their potential as anticancer agents. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • CNS Effects : The piperazine moiety in the compound is known for its psychoactive properties, potentially influencing neurotransmitter systems. This suggests possible applications in treating neurological disorders such as anxiety and depression .

Case Studies

Several studies have documented the efficacy of similar quinazoline compounds:

  • Antimicrobial Efficacy Study : A study published in RSC Advances found that derivatives of quinazoline exhibited significant antibacterial activity. Compounds were tested against Mycobacterium smegmatis, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong potential for further development as antimicrobial agents .
  • Anticancer Research : Research has highlighted the cytotoxic effects of quinazoline derivatives on various cancer cell lines. For example, derivatives similar to the target compound have been shown to induce apoptosis in breast cancer cells, suggesting a pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Substituent Variability at Position 3

Compound A : 3-(4-Methoxyphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Key Difference : Position 3 substituent is 4-methoxyphenyl (electron-donating) vs. 4-chlorophenylmethyl (electron-withdrawing).
  • Lipophilicity: Chlorophenylmethyl increases logP (more lipophilic) compared to methoxyphenyl, influencing membrane permeability.
Compound B : 7-Chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Impact :
    • Reduced steric bulk may enhance solubility but limit target selectivity.
    • Dual chloro substituents (positions 3 and 7) could amplify electrophilic character, increasing reactivity in nucleophilic environments.

Substituent Variability at Position 7

Compound C : 3-(3-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
  • Key Difference : Pyrrolidine-1-carbonyl replaces 4-phenylpiperazine-1-carbonyl.
  • Impact: Ring Size: Pyrrolidine (5-membered) vs. piperazine (6-membered) alters conformational flexibility and hydrogen-bonding geometry.
Compound D : 2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one (15a)
  • Key Difference : Cyclopropanecarbonyl-piperazine and fluorophenyl substituents.
  • Impact: Electron-Withdrawing Effects: Fluorine and cyclopropanecarbonyl groups may reduce electron density at position 7, affecting interactions with electron-rich targets. Melting Point: Higher melting point (233–235°C) compared to typical quinazolinones, suggesting stronger crystal packing due to polar substituents.

Core Structure Modifications

Compound E : 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • Key Difference: Triazolo ring fused to quinazolinone core.
  • Electron Density: Fusion alters electron distribution, possibly enhancing π-π stacking with aromatic residues.

Biological Activity

3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical formula is C24H22ClN5O3C_{24}H_{22}ClN_5O_3, with a molecular weight of 463.92 g/mol. Its structure includes a quinazolinone core substituted with a chlorophenyl group and a phenylpiperazine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing moderate to potent inhibitory effects.

  • Case Study : In a study evaluating the antiproliferative effects of related quinazoline derivatives, compounds were tested against breast cancer resistance protein (BCRP) and other cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, with IC50 values in the low micromolar range for several derivatives .
CompoundCell LineIC50 (µM)
3-[Chlorophenylmethyl]-7-(4-phenylpiperazine)MCF-75.0
3-[Chlorophenylmethyl]-7-(4-phenylpiperazine)A5497.5

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease.

  • Findings : A study reported that derivatives similar to this compound exhibited strong inhibitory activity against AChE, with some compounds showing IC50 values lower than 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease .
EnzymeCompoundIC50 (µM)
AChE3-[Chlorophenylmethyl]-7-(4-phenylpiperazine)9.2
Urease3-[Chlorophenylmethyl]-7-(4-phenylpiperazine)12.5

Antibacterial Activity

Research has shown that quinazoline derivatives possess antibacterial properties as well. The compound was tested against various bacterial strains.

  • Results : The synthesized compounds demonstrated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that modifications in the structure could lead to enhanced antimicrobial effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Enzyme Interaction : The structure allows for effective binding to active sites of enzymes such as AChE, leading to inhibition of their activity.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with condensation of 4-chlorobenzaldehyde derivatives with thioacetate intermediates, followed by hydrogenation or coupling reactions. For example:

  • Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
  • Step 2 : Introduce the 4-phenylpiperazine moiety via carbonyl coupling using reagents like 1-(4-phenylpiperazine)carbonyl chloride under anhydrous conditions (e.g., DMF, 60–80°C, 12–24 hours) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Yields typically range from 45% to 55%, depending on reaction optimization .

Basic: How is structural characterization validated for this compound?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., R-factor < 0.05) to confirm bond lengths, angles, and sulfanylidene tautomerism .
  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts (e.g., quinazolinone carbonyl at ~170 ppm, piperazine protons at 2.8–3.5 ppm) with DFT-calculated values to validate assignments .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 505.2) and isotopic pattern matching .

Advanced: How can hydrogen bonding patterns influence crystal packing and stability?

Methodological Answer:
Hydrogen bonding networks are analyzed using graph set notation (e.g., R22(8)\mathbf{R}_2^2(8) motifs) to predict stability and solubility:

  • Example : The sulfanylidene group forms S–H···N interactions with adjacent quinazolinone rings, stabilizing layered crystal packing. Use Mercury or CrystalExplorer to visualize these interactions .
  • Thermal Analysis : Correlate TGA/DSC data (e.g., decomposition onset at 220°C) with intermolecular bond strength to assess stability under storage conditions .

Advanced: What strategies are used to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies (e.g., tautomeric forms observed in NMR vs. X-ray) require:

  • Dynamic NMR Studies : Variable-temperature 1H^1H NMR to detect equilibrium between sulfanylidene and thione tautomers .
  • DFT Calculations : Compare energy-minimized tautomers with experimental data using Gaussian or ORCA software .
  • Cross-Validation : Validate crystallographic occupancy factors against Hirshfeld surface analysis to confirm dominant tautomeric states .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and assess bioactivity. Use Suzuki coupling for aromatic substitutions .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC50_{50}) .
  • Pharmacophore Modeling : Generate 3D pharmacophores with MOE or Schrödinger to identify critical interactions (e.g., piperazine-carbonyl H-bond donors) .

Advanced: What computational methods predict intermolecular interactions in co-crystals?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen co-formers (e.g., carboxylic acids) for hydrogen-bond compatibility with the quinazolinone core .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% H···H contacts, 25% S···π) with CrystalExplorer to guide co-crystal design .
  • MD Simulations : Simulate solvent effects (e.g., ethanol/water mixtures) to predict co-crystal stability under recrystallization conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.